2-Acetyl-5-ethylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-5-ethylpyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are volatile compounds characterized by a monocyclic aromatic hydrocarbon structure with nitrogen atoms at the 1 and 4 positions. This compound is known for its distinct aroma, often described as roasted or nutty, and is commonly found in various food products such as coffee, cocoa, and roasted nuts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Acetyl-5-ethylpyrazine can be synthesized through a substitution reaction involving 2-ethylpyrazine and chlorine gas. The reaction is catalyzed by benzoyl peroxide and conducted at temperatures ranging from 50 to 95°C. The intermediate product undergoes hydrolysis in a saturated sodium bicarbonate aqueous solution and an organic solvent to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the Maillard reaction, which occurs during the thermal processing of food. This reaction involves the interaction between α-dicarbonyl compounds and amino acids, leading to the formation of pyrazines .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetyl-5-ethylpyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding pyrazine oxides.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often use chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Pyrazine oxides.
Reduction: Alcohol derivatives of this compound.
Substitution: Halogenated pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-5-ethylpyrazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Acetyl-5-ethylpyrazine involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it may undergo metabolic transformations, including hydroxylation and conjugation with glucuronic acid or glutathione, facilitating its excretion .
Vergleich Mit ähnlichen Verbindungen
2-Methylpyrazine: Found in roasted sesame, it has a similar roasted aroma.
2,3-Dimethylpyrazine: Common in roasted sesame and has a similar flavor profile.
2,5-Dimethylpyrazine: Found in various foods such as asparagus, tea, and bread.
Uniqueness: 2-Acetyl-5-ethylpyrazine is unique due to its specific acetyl and ethyl substituents, which contribute to its distinct aroma and flavor profile. Its presence in a wide range of roasted and baked foods highlights its importance in the food industry .
Eigenschaften
CAS-Nummer |
43108-58-3 |
---|---|
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
1-(5-ethylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-3-7-4-10-8(5-9-7)6(2)11/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
MIDJYAWTZWQJGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=C(C=N1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.